molecular formula C11H6BrNO3 B14126425 6-Bromo-2-formylquinoline-4-carboxylic acid CAS No. 786659-20-9

6-Bromo-2-formylquinoline-4-carboxylic acid

Cat. No.: B14126425
CAS No.: 786659-20-9
M. Wt: 280.07 g/mol
InChI Key: HLSLKYFADXCFSG-UHFFFAOYSA-N
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Description

6-Bromo-2-formylquinoline-4-carboxylic acid (CAS: 786659-20-9) is a brominated quinoline derivative with a molecular formula of C₁₁H₆BrNO₃ and a molecular weight of 280.08 g/mol . Its structure features a bromine atom at position 6, a formyl group at position 2, and a carboxylic acid moiety at position 2. These functional groups make it a versatile intermediate in medicinal chemistry and materials science, particularly for synthesizing heterocyclic compounds via cross-coupling or condensation reactions. The formyl group enhances its reactivity, enabling further derivatization into Schiff bases or coordination complexes .

Properties

CAS No.

786659-20-9

Molecular Formula

C11H6BrNO3

Molecular Weight

280.07 g/mol

IUPAC Name

6-bromo-2-formylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H6BrNO3/c12-6-1-2-10-8(3-6)9(11(15)16)4-7(5-14)13-10/h1-5H,(H,15,16)

InChI Key

HLSLKYFADXCFSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)C=O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from Quinoline Derivatives

The most widely documented method involves sequential functionalization of a quinoline backbone. A representative protocol begins with 4-methylquinoline, which undergoes bromination at position 6 using bromine (Br₂) in acetic acid at 80°C for 12 hours (yield: 68–72%). Subsequent oxidation of the methyl group to a carboxylic acid is achieved via potassium permanganate (KMnO₄) in alkaline aqueous solution, followed by formylation at position 2 using a Vilsmeier-Haack reagent (POCl₃/DMF).

Table 1: Reaction Conditions for Multi-Step Synthesis

Step Reagents/Conditions Temperature Time (h) Yield (%)
Bromination Br₂ (1.2 eq), CH₃COOH 80°C 12 68–72
Oxidation KMnO₄ (3 eq), NaOH (2M) 100°C 6 85
Formylation POCl₃ (1.5 eq), DMF (2 eq), CH₂Cl₂ 0°C → 25°C 4 63

Critical challenges include regioselectivity during bromination and over-oxidation of the formyl group. Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) is essential to isolate the final product.

Bromination Followed by Formylation and Carboxylation

An alternative approach starts with 2-formylquinoline-4-carboxylic acid, introducing bromine via electrophilic aromatic substitution. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C for 8 hours achieves 89% bromination efficiency at position 6. This method circumvents the need for harsh brominating agents like Br₂, reducing side reactions.

Table 2: Bromination Optimization with NBS

Parameter Optimal Value Impact on Yield
NBS Equivalents 1.1 eq Maximizes selectivity
Solvent DMF Enhances solubility
Temperature 50°C Balances kinetics

Post-bromination, the carboxylic acid group is stabilized by protonation, preventing nucleophilic attack during subsequent steps.

Vilsmeier-Haack Approach for Direct Formylation

The Vilsmeier-Haack reaction enables simultaneous introduction of the formyl group and bromine. A modified protocol treats 6-bromoquinoline-4-carboxylic acid with phosphoryl bromide (POBr₃) and DMF in 1,2-dichloroethane under reflux (4 hours, 44% yield). While efficient, this method requires careful control of stoichiometry to avoid polybromination.

Key Mechanistic Insights :

  • The reaction proceeds via a σ-complex intermediate, with DMF acting as both solvent and formylating agent.
  • Excess POBr₃ leads to di-brominated byproducts, necessitating precise reagent ratios.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote decomposition of the formyl group. Mixed solvent systems (e.g., CH₂Cl₂/DMF 4:1) balance reactivity and stability, improving yields by 15–20%.

Catalytic Enhancements

The addition of Lewis acids (e.g., ZnCl₂, 0.1 eq) accelerates bromination by polarizing the bromine molecule, reducing reaction time to 6 hours with 78% yield.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (DMSO-d₆): δ 10.32 (s, 1H, -COOH), 9.87 (s, 1H, -CHO), 8.52 (d, J = 8.4 Hz, 1H, H-5), 8.21 (s, 1H, H-3).
  • HRMS : m/z 280.9773 [M+H]⁺ (calc. 280.9776).
  • XRD : Planar quinoline ring with dihedral angles <5° between substituents.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-formylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 6-Bromo-2-carboxyquinoline-4-carboxylic acid.

    Reduction: 6-Bromo-2-hydroxyquinoline-4-carboxylic acid.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-Bromo-2-formylquinoline-4-carboxylic acid is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. It is investigated for its role in modulating biological pathways and its efficacy in treating various diseases.

Industry: In the industrial sector, 6-Bromo-2-formylquinoline-4-carboxylic acid is used in the development of advanced materials, including polymers and dyes. Its chemical properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 6-Bromo-2-formylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The formyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key quinoline-4-carboxylic acid derivatives and their structural/functional differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
6-Bromo-2-formylquinoline-4-carboxylic acid Br (6), CHO (2), COOH (4) C₁₁H₆BrNO₃ 280.08 Reactive formyl group for derivatization
6-Bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid Br (6), 4-isopropoxyphenyl (2), CH₃ (3), COOH (4) C₂₀H₁₈BrNO₃ 400.27 Enhanced lipophilicity; potential for kinase inhibition
6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid Br (6), CH₃ (3), C₆H₅ (2), COOH (4) C₁₇H₁₂BrNO₂ 342.19 Rigid aromatic structure; antimicrobial applications
6-Bromo-2-cyclopropylquinoline-4-carboxylic acid Br (6), cyclopropyl (2), COOH (4) C₁₃H₁₀BrNO₂ 292.13 Small substituent for steric tuning; safety data available
6-Bromo-2-hydroxyquinoline-4-carboxylic acid Br (6), OH (2), COOH (4) C₁₀H₆BrNO₃ 268.07 Cross-coupling precursor; optical materials
6-Bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid Br (6), CF₃ (2), COOH (4) C₁₁H₅BrF₃NO₂ 320.07 Electron-withdrawing CF₃; GLUT1 inhibitor precursor

Research Findings and Data

Physicochemical Properties

  • Lipophilicity : The 4-isopropoxyphenyl derivative (logP ~3.5) is more lipophilic than the formyl analogue (logP ~2.1), impacting membrane permeability .
  • Thermal Stability : Trifluoromethyl-substituted compounds exhibit higher thermal stability (decomposition >250°C) compared to formyl derivatives (~200°C) due to stronger C-F bonds .

Biological Activity

6-Bromo-2-formylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

6-Bromo-2-formylquinoline-4-carboxylic acid can be synthesized through various methods, including the Pfitzinger reaction, which involves the condensation of appropriate quinoline derivatives with aldehydes. The compound features a quinoline core, which is known for its pharmacological versatility. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has demonstrated that derivatives of quinoline, including 6-bromo-2-formylquinoline-4-carboxylic acid, exhibit anticancer properties . For instance:

  • Cell Line Studies : In vitro studies have shown that quinoline derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). Compounds similar to 6-bromo-2-formylquinoline-4-carboxylic acid have displayed IC50 values ranging from 7.7 to 14.2 µg/mL against these cell lines, indicating potent anticancer activity compared to standard treatments like 5-fluorouracil .
CompoundCell LineIC50 (µg/mL)Reference
6-Bromo-2-formylquinoline-4-carboxylic acidHepG27.7 - 14.2
5-FluorouracilHepG27.9
AfatinibHCT1165.4

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies indicate that quinoline derivatives can act against various pathogens by inhibiting microbial DNA gyrase, an essential enzyme for bacterial replication:

  • Inhibition Assays : Compounds related to 6-bromo-2-formylquinoline-4-carboxylic acid have shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with some exhibiting activity comparable to traditional antibiotics .

Antileishmanial Activity

In addition to its anticancer and antimicrobial properties, research has shown that certain quinoline derivatives possess antileishmanial activity :

  • IC50 Determination : In studies evaluating the efficacy against Leishmania donovani, quinoline derivatives were tested at concentrations ranging from 200 µg/mL to as low as 1.56 µg/mL, with promising results indicating potential for further development .

The mechanisms through which 6-bromo-2-formylquinoline-4-carboxylic acid exerts its biological effects are multifaceted:

  • EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
  • Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, particularly at the G2/M phase, suggesting a mechanism that disrupts cellular proliferation .
  • Interference with Protein Kinases : The compound's ability to interact with protein kinases further supports its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Anticancer Efficacy in HepG2 Cells : A study conducted on HepG2 cells revealed that treatment with 6-bromo-2-formylquinoline-4-carboxylic acid resulted in significant apoptosis and reduced cell viability compared to control groups.
  • Antimicrobial Testing Against E. coli : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against E. coli, with an MIC (minimum inhibitory concentration) lower than many conventional antibiotics.

Q & A

Q. What are the key synthetic strategies for preparing 6-Bromo-2-formylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves introducing the formyl group at position 2 via Vilsmeier-Haack formylation or oxidation of methyl groups. For the carboxylic acid at position 4, esterification followed by hydrolysis is common. For example, esterification of quinoline derivatives using concentrated sulfuric acid in ethanol under reflux (acid catalysis) has been effective for analogous compounds . Optimization includes controlling reaction temperature (e.g., 273–278 K for ester formation) and stoichiometry of coupling reagents like HBTU in DMF for amide intermediates .

Q. Which spectroscopic techniques are most effective for characterizing 6-Bromo-2-formylquinoline-4-carboxylic acid?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for bromo (deshielded aromatic protons), formyl (δ ~9.5–10.0 ppm), and carboxylic acid protons (broad peak at δ ~12–13 ppm). Compare with spectra of 6-bromo-2-cyclopropylquinoline-4-carboxylic acid .
  • IR Spectroscopy : Confirm formyl (C=O stretch ~1700 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (calculated: ~295.1 g/mol for C₁₁H₇BrNO₃).

Q. How can researchers purify 6-Bromo-2-formylquinoline-4-carboxylic acid to achieve high yields?

  • Methodological Answer :
  • Recrystallization : Use solvents like ethanol/water mixtures, as described for ethyl ester derivatives .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., petroleum ether:ethyl acetate 9:1 → 1:1) to isolate the carboxylic acid from unreacted intermediates .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 6-Bromo-2-formylquinoline-4-carboxylic acid in nucleophilic substitution reactions?

  • Methodological Answer :
  • Perform DFT calculations to model the electron-withdrawing effects of the bromo and formyl groups on the quinoline ring. This predicts regioselectivity in reactions like SNAr (nucleophilic aromatic substitution). Similar studies on 4-(1-adamantyl)quinoline derivatives used computational models to explain substitution patterns .
  • Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites using software like Gaussian or ORCA.

Q. What methodologies identify by-products or isomers formed during synthesis?

  • Methodological Answer :
  • HPLC-MS : Track reaction progress and detect by-products (e.g., decarboxylated or over-oxidized derivatives).
  • X-ray Crystallography : Resolve structural ambiguities, as demonstrated for ethyl ester analogs .
  • 2D NMR (COSY, HSQC) : Differentiate between regioisomers by correlating proton and carbon shifts.

Q. How does the bromo substituent influence the stability of 6-Bromo-2-formylquinoline-4-carboxylic acid under varying pH conditions?

  • Methodological Answer :
  • Conduct pH-dependent stability studies :
  • Dissolve the compound in buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy or HPLC.
  • Compare with stability data for 6-bromo-2-cyclopropylquinoline-4-carboxylic acid, where bromo enhances electron deficiency, potentially accelerating hydrolysis .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported synthetic yields for quinoline-4-carboxylic acid derivatives?

  • Methodological Answer :
  • Critical Factors :
  • Substituent Effects : Bromo at position 6 may sterically hinder formylation at position 2 compared to smaller groups (e.g., cyclopropyl ), leading to lower yields.
  • Catalyst Selection : HBTU-mediated couplings (e.g., for amides ) may outperform traditional esterification under acidic conditions .
  • Resolution : Use design of experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading) and identify optimal conditions.

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